6-Methyl-2-benzothiazolecarboxylic acid

Lipophilicity Drug Design ADME Prediction

6-Methyl-2-benzothiazolecarboxylic acid (CAS 3507-18-4) is a benzothiazole-2-carboxylic acid derivative bearing a methyl substituent at the 6-position of the fused benzene ring. With a molecular formula of C₉H₇NO₂S and a molecular weight of 193.22 g/mol, this compound serves as a versatile carboxylic acid building block for amide, ester, and peptide conjugate synthesis.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 3507-18-4
Cat. No. B1419506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-benzothiazolecarboxylic acid
CAS3507-18-4
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C(=O)O
InChIInChI=1S/C9H7NO2S/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyOIWCTIAIDPNAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-benzothiazolecarboxylic Acid (CAS 3507-18-4): Core Heterocyclic Building Block for Medicinal Chemistry and Anti-Tubercular Drug Discovery


6-Methyl-2-benzothiazolecarboxylic acid (CAS 3507-18-4) is a benzothiazole-2-carboxylic acid derivative bearing a methyl substituent at the 6-position of the fused benzene ring. With a molecular formula of C₉H₇NO₂S and a molecular weight of 193.22 g/mol, this compound serves as a versatile carboxylic acid building block for amide, ester, and peptide conjugate synthesis . The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the 6-methyl substitution modulates both lipophilicity (XLogP3 = 2.6) and electronic properties relative to the unsubstituted parent benzothiazole-2-carboxylic acid (XLogP3 = 2.1) without altering the topological polar surface area (78.4 Ų) [1][2]. Its primary procurement relevance lies in its use as a key intermediate for constructing DprE1-targeting anti-tubercular agents, estrogen receptor modulators, and other bioactive benzothiazole derivatives [3].

Why Generic Benzothiazole-2-carboxylic Acids Cannot Substitute for 6-Methyl-2-benzothiazolecarboxylic Acid in Research and Industrial Applications


Benzothiazole-2-carboxylic acid derivatives are not interchangeable building blocks because the nature and position of substituents on the benzothiazole ring directly govern lipophilicity, electronic character, and the resulting biological activity of downstream conjugates. The 6-methyl substituent increases the computed XLogP3 by 0.5 log units relative to the unsubstituted parent (2.6 vs. 2.1), translating to approximately a 3.2-fold higher octanol-water partition coefficient, which can significantly influence membrane permeability and pharmacokinetic profiles of derived drug candidates [1]. Critically, this lipophilicity gain is achieved without increasing the topological polar surface area (78.4 Ų for both), meaning hydrogen-bonding capacity is preserved [1]. In head-to-head anti-tubercular testing of peptide conjugates, the 6-methyl derivative exhibited an MIC of 8 μg/mL, whereas the 6-methoxy analog showed greater potency at 4 μg/mL—a 2-fold difference that demonstrates how even subtle substituent changes on the benzothiazole-2-carboxylic acid scaffold produce meaningfully divergent biological outcomes [2]. Furthermore, the methyl group's electron-donating character decreases the electron affinity of the benzothiazole system, a property that has been directly implicated in the anti-proliferative activity of cycloheptylbenzothiazole-2-carboxamides (IC₅₀ = 10.1 μM for the methyl-substituted compound) . Generic substitution with unsubstituted, 6-methoxy, or 6-halogenated analogs would alter each of these parameters and cannot reproduce the specific physicochemical and pharmacological profile conferred by the 6-methyl group.

Quantitative Differentiation Evidence for 6-Methyl-2-benzothiazolecarboxylic Acid Versus Closest Analogs


Lipophilicity Advantage: +0.5 LogP Units Over Unsubstituted Benzothiazole-2-carboxylic Acid Enhances Predicted Membrane Permeability

6-Methyl-2-benzothiazolecarboxylic acid exhibits an XLogP3 value of 2.6, which is 0.5 log units higher than the unsubstituted benzothiazole-2-carboxylic acid (XLogP3 = 2.1). This corresponds to a calculated ~3.2-fold greater partitioning into the octanol phase [1][2]. Importantly, the topological polar surface area remains identical at 78.4 Ų for both compounds, indicating that the lipophilicity gain does not come at the expense of hydrogen-bonding capacity [1][2]. This property profile is consistent with improved passive membrane permeability for drug candidates derived from the 6-methyl scaffold, as governed by Lipinski's and Veber's rules.

Lipophilicity Drug Design ADME Prediction

Anti-Tubercular Peptide Conjugate Activity: 6-Methyl Derivative Achieves MIC of 8 μg/mL Against M. tuberculosis H37Ra

In a head-to-head study of thirty small peptide conjugates of benzothiazole-2-carboxylic acids targeting the DprE1 enzyme, the conjugate derived from 6-methyl-2-benzothiazolecarboxylic acid—methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate—demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against M. tuberculosis H37Ra in broth microdilution assay [1]. The corresponding 6-methoxy analog achieved a 2-fold more potent MIC of 4 μg/mL in the same assay [1]. Both compounds were further confirmed as mycobactericidal, achieving complete bacterial killing at 8–16 μg/mL [1]. In silico docking against DprE1 (PDB ID: 4KW5) yielded docking scores of −7.902 kcal/mol for the 6-methyl conjugate and −8.49 kcal/mol for the 6-methoxy conjugate [1].

Anti-tubercular DprE1 Inhibition Mycobacterium tuberculosis

Electronic Modulation: 6-Methyl Substitution Decreases Electron Affinity and Drives Anti-Proliferative Activity in Estrogen Receptor Modulators

In a study of nine novel cycloheptylbenzothiazole-2-carboxamides evaluated as human estrogen receptor modulators, the methyl-substituted compound 4e (derived from the 6-methyl benzothiazole-2-carboxylic acid scaffold) exhibited an IC₅₀ of 10.1 ± 0.2 μM against the TCP1020 bladder cancer cell line in an MTT assay . The study explicitly attributed this activity to the methyl group's electron-donating effect, which decreases the electron affinity of the benzothiazole system . By comparison, the fluoro-substituted analog 4i showed higher potency with an IC₅₀ of 7.8 ± 0.7 μM . These findings provide direct experimental evidence that the 6-methyl substituent exerts a measurable and mechanistically characterized electronic effect on the benzothiazole pharmacophore.

Estrogen Receptor Modulator Anti-proliferative Electronic Effects

Lipophilicity–Polarity Balance: 6-Methyl Substitution Increases logP Without Expanding Polar Surface Area, Unlike 6-Methoxy and 6-Halogen Analogs

Comparison of computed physicochemical properties across the benzothiazole-2-carboxylic acid series reveals a distinctive profile for the 6-methyl derivative. While the 6-methyl compound increases XLogP3 to 2.6 (vs. 2.1 for unsubstituted) without changing TPSA (78.4 Ų), the 6-methoxy analog (CAS 946-13-4) has a lower logP of approximately 2.00 and an increased TPSA of 87.66 Ų due to the additional oxygen atom [1][2][3]. The 6-bromo analog (CAS 1187928-32-0) achieves a higher XLogP of 2.9 but with increased molecular weight (258.09 g/mol) and potential metabolic liability from the heavy halogen . The 6-methyl substitution thus offers a unique balance: enhanced lipophilicity without TPSA expansion, molecular weight increase limited to 14 Da relative to the parent, and no introduction of metabolically labile or toxicophoric functional groups.

Physicochemical Profiling logP/TPSA Ratio Drug-likeness

Regiochemical Specificity: Carboxylic Acid at C2 with Methyl at C6 Provides a Distinct Derivatization Vector Versus Benzothiazole-6-carboxylic Acid Isomers

6-Methyl-2-benzothiazolecarboxylic acid positions the carboxylic acid functionality at C2 of the thiazole ring, with the methyl group at C6 of the fused benzene ring. This contrasts with regioisomeric benzothiazole-6-carboxylic acids (e.g., CAS 3622-35-3, where the carboxylic acid is at C6) and 2-methyl-benzothiazole-6-carboxylic acid (CAS 6941-28-2) . The C2 carboxylic acid group is directly conjugated with the thiazole nitrogen, making it more reactive toward nucleophilic acyl substitution (amide coupling, esterification) than C6 carboxylic acid isomers, while the C6 methyl group provides steric and electronic modulation of the benzene ring without interfering with reactions at the C2 position. The compound is commercially available at ≥95% purity from multiple suppliers, with recommended storage at 2–8°C .

Regiochemistry Synthetic Intermediate Derivatization Vector

Recommended Application Scenarios for 6-Methyl-2-benzothiazolecarboxylic Acid Based on Quantitative Differentiation Evidence


DprE1-Targeted Anti-Tubercular Lead Optimization Requiring a Methyl-Substituted Benzothiazole-2-carboxylic Acid Building Block

For medicinal chemistry teams pursuing non-covalent DprE1 inhibitors against drug-resistant Mycobacterium tuberculosis, 6-methyl-2-benzothiazolecarboxylic acid serves as the direct precursor to peptide conjugates with confirmed MIC values of 8 μg/mL against M. tuberculosis H37Ra and mycobactericidal activity at 8–16 μg/mL [1]. The 6-methyl scaffold provides a structurally distinct alternative to the more potent 6-methoxy analog (MIC 4 μg/mL), which may be advantageous when addressing pharmacokinetic liabilities associated with methoxy-substituted aromatics (e.g., O-demethylation) [1]. Docking studies confirm that the 6-methyl conjugate engages key residues in the DprE1 binding pocket (docking score −7.902 kcal/mol), supporting structure-based design iterations [1].

Estrogen Receptor Modulator Programs Leveraging Electron-Donating Substituent Effects on Benzothiazole Pharmacophores

Research groups developing benzothiazole-based estrogen receptor modulators for bladder cancer or related indications can utilize 6-methyl-2-benzothiazolecarboxylic acid as the key carboxylic acid intermediate for cycloheptylamide synthesis. The 6-methyl group's electron-donating character has been experimentally shown to decrease the electron affinity of the benzothiazole system, directly contributing to anti-proliferative activity (IC₅₀ = 10.1 μM in TCP1020 bladder cancer cells) . This electronic effect provides a rational design parameter distinct from electron-withdrawing substituents such as fluoro (IC₅₀ = 7.8 μM), allowing medicinal chemists to tune electron density based on target binding requirements .

ADME Property Optimization Through Lipophilicity Enhancement Without Polar Surface Area Expansion

In drug discovery programs where improved membrane permeability is desired without compromising hydrogen-bonding capacity, 6-methyl-2-benzothiazolecarboxylic acid offers a +0.5 XLogP3 advantage over the unsubstituted benzothiazole-2-carboxylic acid (2.6 vs. 2.1) while maintaining an identical TPSA of 78.4 Ų [2]. This profile is particularly relevant for CNS-targeted projects, where TPSA values below 90 Ų and moderate-to-high logP values are associated with improved blood-brain barrier penetration. The 6-methyl derivative avoids the TPSA increase seen with 6-methoxy substitution (87.66 Ų) and the molecular weight penalty of 6-bromo substitution (258.09 g/mol), making it the optimal choice when lipophilicity must be increased with minimal structural perturbation [3].

Parallel Library Synthesis Requiring a C2-Carboxylic Acid Benzothiazole Scaffold with a Non-Interfering 6-Substituent

For high-throughput amide coupling campaigns generating diverse benzothiazole-2-carboxamide libraries, 6-methyl-2-benzothiazolecarboxylic acid provides a regiochemically defined building block where the C2 carboxylic acid is activated for coupling while the C6 methyl group remains inert under standard amide bond-forming conditions (EDC/HOBt, HATU, or mixed anhydride methods). This contrasts with 6-hydroxy or 6-amino analogs that require protecting group strategies. The compound is commercially available at ≥95% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC), enabling reliable procurement for library production without the need for in-house synthesis or purification .

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